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molecular formula C13H18O3 B8408527 Pentyl hydroxy(phenyl)acetate CAS No. 20309-57-3

Pentyl hydroxy(phenyl)acetate

Cat. No. B8408527
M. Wt: 222.28 g/mol
InChI Key: NGKXTAOKHBDGFU-UHFFFAOYSA-N
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Patent
US07696136B2

Procedure details

A 100 mL three-neck flask, equipped with a magnetic stir bar, a Claisen adapter with a thermocouple and a subsurface nitrogen inlet, and a short path condenser, was charged with 7.94 grams of ethyl mandelate, 40 mL of 1-pentanol, and 0.75 gram of p-toluenesulfonic acid. The reaction was stirred at 120°-132° C. for 4.0 hours with a nitrogen sweep. The reaction mixture was taken up in butyl acetate, extracted with dilute aqueous sodium hydroxide, washed three times with water, dried over magnesium sulfate, and filtered. Solvent was removed by rotary evaporation to yield 8.3 grams of a straw-colored liquid.
Quantity
7.94 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:11][CH2:12][CH3:13])(=[O:10])[CH:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[OH:3].[CH2:14](O)[CH2:15][CH2:16]CC.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(OCCCC)(=O)C>[C:1]([O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])(=[O:10])[CH:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[OH:3]

Inputs

Step One
Name
Quantity
7.94 g
Type
reactant
Smiles
C(C(O)C1=CC=CC=C1)(=O)OCC
Name
Quantity
40 mL
Type
reactant
Smiles
C(CCCC)O
Name
Quantity
0.75 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCCCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred at 120°-132° C. for 4.0 hours with a nitrogen sweep
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL three-neck flask, equipped with a magnetic stir bar
EXTRACTION
Type
EXTRACTION
Details
extracted with dilute aqueous sodium hydroxide
WASH
Type
WASH
Details
washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Solvent was removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C(O)C1=CC=CC=C1)(=O)OCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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